N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a nitrobenzene ring substituted with a sulfonamide group and a hydroxy-methylbutenyl side chain. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The hydroxy-methylbutenyl side chain is then attached through a series of reactions involving alkylation and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization and chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also contribute to its activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbut-1-ene: A tertiary alcohol with a similar hydroxy-methylbutenyl structure.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Contains a hydroxy-methylbutenyl side chain similar to the target compound.
Uniqueness
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of its nitrobenzene ring, sulfonamide group, and hydroxy-methylbutenyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
921617-19-8 |
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Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-(2-hydroxy-3-methylbut-3-enyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O5S/c1-8(2)10(14)7-12-19(17,18)11-6-4-3-5-9(11)13(15)16/h3-6,10,12,14H,1,7H2,2H3 |
InChI Key |
MQFVJJFSBFKNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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